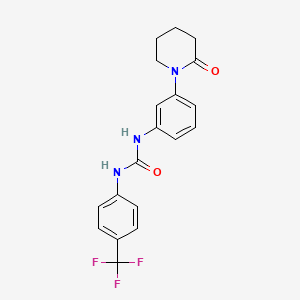
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H18F3N3O2 and its molecular weight is 377.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- Urea moiety : Essential for its biological activity.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Piperidinone ring : Contributes to its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized to inhibit enzymes involved in cancer pathways, notably:
- Indoleamine 2,3-dioxygenase 1 (IDO1) : A target for immunotherapy in cancer treatment. Inhibition of IDO1 can enhance the efficacy of other anticancer therapies by modulating immune responses .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
Case Studies
Several studies have evaluated the efficacy of this compound and its analogs:
- Study on IDO1 Inhibitors : A series of phenyl urea derivatives were synthesized and tested for their inhibitory activity against IDO1. The study found that modifications to the urea moiety significantly impacted inhibitory potency, with certain derivatives showing enhanced activity compared to standard references like epacadostat .
- In Vitro Evaluation : In vitro assays demonstrated that the compound could effectively inhibit tumor cell proliferation, suggesting its potential as an anticancer agent. The mechanism was linked to its interaction with specific cellular pathways involved in apoptosis and cell cycle regulation.
Discussion
The presence of the trifluoromethyl group is particularly noteworthy as it has been shown to improve the binding affinity of compounds to their biological targets. This modification can lead to increased potency and selectivity, making it a valuable feature in drug design .
Furthermore, ongoing research is focused on elucidating the precise molecular interactions between this compound and its targets, which may provide insights into optimizing its therapeutic applications.
Eigenschaften
IUPAC Name |
1-[3-(2-oxopiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c20-19(21,22)13-7-9-14(10-8-13)23-18(27)24-15-4-3-5-16(12-15)25-11-2-1-6-17(25)26/h3-5,7-10,12H,1-2,6,11H2,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMYEKZUPWFMSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













